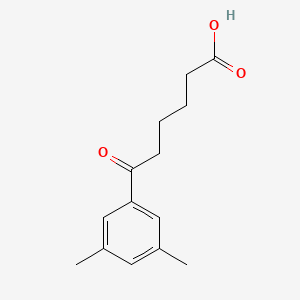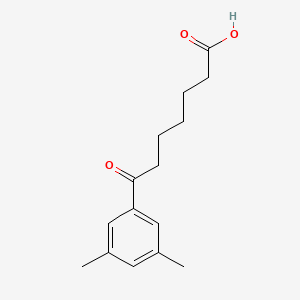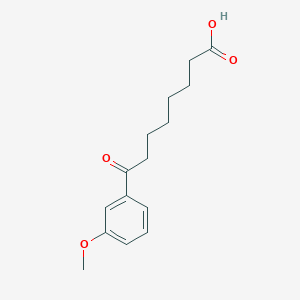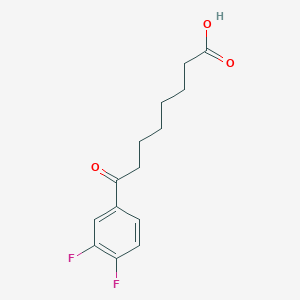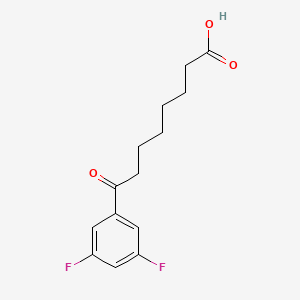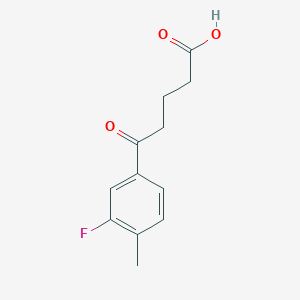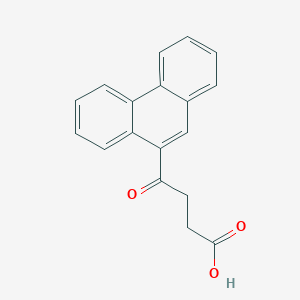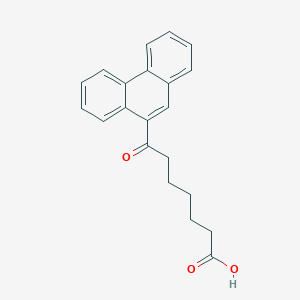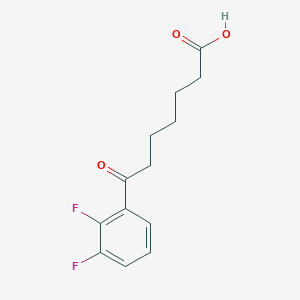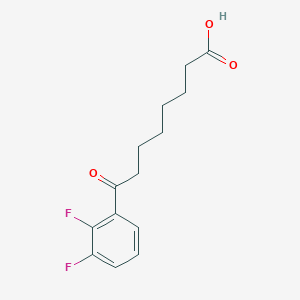
N-(3-Amino-4-methylphenyl)tetrahydro-2-furancarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antibacterial and Antifungal Activities : Certain derivatives of N-(3-Amino-4-methylphenyl)tetrahydro-2-furancarboxamide exhibit notable antibacterial and antifungal properties. These derivatives include compounds with structural modifications, such as thiophene-3-carboxamide derivatives. The specific molecular conformations of these compounds, including intramolecular hydrogen bonds, contribute to their biological activity (Vasu et al., 2005).
Synthesis of Diaminomethylene Derivatives : The reaction of 2-amino-4,5-dihydro-3-furancarboxamides with amines, such as morpholine, results in the formation of 3-diaminomethylene-4,5-dihydro-2(3H)-furanones. These derivatives showcase the versatility of the base compound in synthesizing structurally varied molecules, potentially useful for further biological studies (K. Yamagata et al., 2002).
Crystal Structure and Antitumor Activity : A specific derivative, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, synthesized from 2,6-difluorobenzonitrile, shows inhibitory effects on the proliferation of cancer cell lines. The crystal structure of this compound has been determined, contributing to the understanding of its potential antitumor activity (Xuechen Hao et al., 2017).
Antiprotozoal Agents : Derivatives like 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine have been synthesized and exhibit significant antiprotozoal activity. These compounds, through their DNA binding capabilities, demonstrate effectiveness against protozoal infections (M. Ismail et al., 2004).
Orally Active Histone Deacetylase Inhibitor : N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an orally active histone deacetylase (HDAC) inhibitor derived from N-(3-Amino-4-methylphenyl)tetrahydro-2-furancarboxamide, selectively inhibits HDACs and has entered clinical trials for its anticancer properties (Nancy Z. Zhou et al., 2008).
properties
IUPAC Name |
N-(3-amino-4-methylphenyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8-4-5-9(7-10(8)13)14-12(15)11-3-2-6-16-11/h4-5,7,11H,2-3,6,13H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRUCJQUVOFJAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCO2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-methylphenyl)tetrahydro-2-furancarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


